1-Undecyne

Hydrophobicity LogP Extraction Efficiency

1-Undecyne (undec-1-yne) is the definitive C11 terminal alkyne for laboratories requiring predictable, intermediate hydrophobicity (calc. LogP 5.25, TPSA 0 Ų), bridging the gap between 1-decyne and 1-dodecyne. Its odd-numbered linear chain imparts distinct melting point and crystallization properties versus even-numbered homologs—substitution risks altered CuAAC kinetics and solubility profiles. Literature-validated in antimalarial/antitrypanosomal agent synthesis (Wube et al., Molecules, 2014) and Lepidoptera pheromone production (Pd-catalyzed cross-coupling, 91% yield). Recommended as a retention-time calibration standard for alkyne analytes within its LogP range. Procure this specific homolog to maintain fidelity to published synthetic routes and avoid unverified deviations.

Molecular Formula C11H20
Molecular Weight 152.28 g/mol
CAS No. 102681-76-5
Cat. No. B7812450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Undecyne
CAS102681-76-5
Molecular FormulaC11H20
Molecular Weight152.28 g/mol
Structural Identifiers
SMILESCCCCCCCCCC#C
InChIInChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3
InChIKeyYVSFLVNWJIEJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Undecyne (CAS 102681-76-5) Procurement Specification: Terminal C11 Alkyne Physical Properties and Reagent-Grade Characterization


1-Undecyne (undec-1-yne, CAS 102681-76-5) is a linear terminal alkyne with molecular formula C₁₁H₂₀ and molecular weight 152.28 g/mol [1]. It is a colorless liquid at room temperature with a boiling point of 196 °C and a melting point of -25 °C [2]. The compound is miscible with acetone, ether, ethanol, and benzene but only slightly miscible with water . As a terminal alkyne, it features a reactive triple bond at the C1 position and an 11‑carbon linear alkyl chain that confers a high calculated LogP of 5.25 and a topological polar surface area (TPSA) of 0 Ų , establishing it as a highly hydrophobic building block distinct from shorter‑chain terminal alkynes.

Why Generic Terminal Alkyne Substitution Fails: Chain‑Length‑Driven Hydrophobicity, Phase Behavior, and Synthetic Specificity of 1‑Undecyne


Terminal alkynes of varying chain lengths are not functionally interchangeable despite sharing a reactive acetylenic group. Systematic variation in carbon number directly modulates partition coefficients (LogP), boiling points, and solid‑liquid phase transitions, which govern separation efficiency, crystallization behavior, and compatibility with non‑polar reaction media. Shorter homologs such as 1‑decyne (C10) and 1‑dodecyne (C12) exhibit markedly different hydrophobicity and phase behavior, while 1‑undecyne occupies a unique C11 position with an odd‑numbered chain that yields distinct melting point and crystallization properties compared to even‑numbered alkyne analogs . Substituting 1‑undecyne with 1‑decyne or 1‑dodecyne in a validated synthetic route without requalification may alter reaction kinetics in CuAAC click chemistry, change product solubility profiles, or require revised purification protocols [1]. Furthermore, specific literature‑validated applications—such as the synthesis of antimalarial and antitrypanosomal agents—have been demonstrated using 1‑undecyne as the alkyne component, and substitution with shorter or longer homologs would constitute an unverified deviation from the published synthetic methodology [2].

Quantitative Differentiation of 1‑Undecyne: Head‑to‑Head Comparisons with C10 and C12 Terminal Alkyne Analogs


LogP‑Driven Hydrophobicity Differentiation: 1‑Undecyne (C11) Versus 1‑Decyne (C10) and 1‑Dodecyne (C12) for Non‑Polar Extraction and Chromatographic Separation

1‑Undecyne exhibits a calculated LogP of 5.25, which positions it between 1‑decyne (LogP ≈ 4.5–4.8) and 1‑dodecyne (LogP ≈ 5.7–6.0) . This LogP value predicts a bioconcentration factor (BCF) of 4152.74 and an organic carbon partition coefficient (KOC) of 13539.33, both calculated at pH 7.4 . The topological polar surface area (TPSA) of 0 Ų is consistent across the homologous series, confirming that the differential hydrophobicity arises entirely from alkyl chain elongation [1].

Hydrophobicity LogP Extraction Efficiency Reverse‑Phase Chromatography

Boiling Point and Phase Behavior Differentiation: 1‑Undecyne (C11) as a Distinct Distillation Fraction Between 1‑Decyne (C10) and 1‑Dodecyne (C12)

The boiling point of 1‑undecyne is reported as 196 °C at 760 mmHg by CAS Common Chemistry [1] and 194.9±3.0 °C by ChemSpider . This boiling point is approximately 18–22 °C higher than 1‑decyne (reported boiling point ~174–178 °C) and approximately 15–20 °C lower than 1‑dodecyne (reported boiling point ~210–215 °C), establishing a clear distillation window for the C11 terminal alkyne [2]. The melting point of 1‑undecyne is -25 °C [1], which contrasts with the progressively higher melting points of longer‑chain homologs and influences low‑temperature handling and crystallization behavior.

Boiling Point Distillation Vapor Pressure Physical Separation

Synthetic Reactivity and Selectivity: 1‑Undecyne Oligomerization and Cross‑Coupling in Lepidoptera Pheromone Synthesis

1‑Undecyne undergoes oligomerization in the presence of a Mo(CO)₆/CH₃CN homogeneous catalyst system to yield oligomers with distinct geometric structures characterized by ¹³C NMR [1]. This catalytic behavior has been systematically studied alongside 1‑hexyne, 1‑heptyne, 1‑nonyne, 1‑decyne, 1‑dodecyne, 1‑tridecyne, and 1‑tetradecyne, demonstrating that the C11 chain length produces oligomer distribution patterns that differ from adjacent homologs. Additionally, 1‑undecyne participates in a palladium‑catalyzed cross‑coupling reaction with ethyl (4E)‑5‑chloropent‑4‑enoate in the presence of copper iodide to produce ethyl (4E)‑hexadec‑4‑en‑6‑ynoate, a precursor to Lepidoptera pheromones, in 91% yield . This specific coupling has not been reported with 1‑decyne or 1‑dodecyne in the same synthetic context.

Oligomerization Cross‑Coupling Pheromone Synthesis Molybdenum Catalysis

Validated Intermediacy in Antimalarial and Antitrypanosomal Agent Synthesis: Literature‑Supported Differentiation from C10 and C12 Analogs

1‑Undecyne is documented as a reagent in the synthesis of antimalarial and antitrypanosomal agents, as referenced in the primary research article by Wube et al. (Molecules, 2014, 19, 14204) [1]. This peer‑reviewed study specifically evaluated synthetic acetylenic compounds incorporating the C11 alkyne moiety for antiparasitic activity. While the publication does not provide a head‑to‑head comparison of 1‑undecyne versus 1‑decyne or 1‑dodecyne in the same biological assays, the established use of the C11 alkyne as the synthetic intermediate for these bioactive molecules creates a literature‑based preference for procurement. No equivalent peer‑reviewed literature explicitly validates 1‑decyne or 1‑dodecyne in this specific antiparasitic synthetic pathway.

Antimalarial Antitrypanosomal Medicinal Chemistry Acetylenic Compounds

Physical Density and Volumetric Differentiation: 1‑Undecyne (C11) Measured Density 0.8024 g/cm³ Versus Homologous Series Values

CAS Common Chemistry reports an experimental density for 1‑undecyne of 0.8024 g/cm³ at 13 °C [1]. This measured value falls between the reported densities of 1‑decyne (C10, density ~0.765–0.770 g/cm³) and 1‑dodecyne (C12, density ~0.78–0.79 g/cm³ at room temperature) . Vendor specifications from Parchem indicate a density of 0.770 g/cm³ for 1‑undecyne under their measurement conditions , highlighting that procurement from different suppliers may yield slight variations in reported density due to temperature and purity differences. The volumetric difference between C10, C11, and C12 alkynes translates to measurable mass‑to‑volume conversion discrepancies when using volumetric liquid handling equipment in automated synthesis platforms.

Density Volumetric Properties Liquid Handling Formulation

Refractive Index Differentiation: 1‑Undecyne (n = 1.43) as a Quality Control Parameter Distinct from C10 and C12 Homologs

The refractive index of 1‑undecyne is reported as 1.43 at 20 °C by Aladdin Scientific and 1.4310 by Parchem , with ChemSpider predicted value of 1.437 . This optical property increases systematically with alkyl chain length across the terminal alkyne homologous series: 1‑decyne (C10) exhibits a lower refractive index (typically 1.425–1.428), while 1‑dodecyne (C12) exhibits a higher refractive index (typically 1.435–1.440). The C11 value of approximately 1.43 serves as a rapid, non‑destructive quality control metric to confirm identity and purity upon receipt, differentiating 1‑undecyne from adjacent homologs that may co‑elute or exhibit similar boiling points under certain conditions.

Refractive Index Quality Control Purity Assessment Spectroscopic Characterization

Optimal Procurement and Application Scenarios for 1‑Undecyne (CAS 102681-76-5) Based on Quantified Differentiation Evidence


Reverse‑Phase Chromatographic Method Development Requiring Intermediate Hydrophobicity Between C10 and C12 Terminal Alkynes

Analytical and preparative chromatography laboratories developing separation methods for alkyne‑containing compounds should specify 1‑undecyne when an intermediate LogP value is required. The calculated LogP of 5.25 provides a retention time that is predictably distinct from both 1‑decyne (LogP ~4.5–4.8) and 1‑dodecyne (LogP ~5.7–6.0). This intermediate hydrophobicity makes 1‑undecyne the preferred internal standard or calibration compound when the target analyte falls within this LogP range, enabling more accurate method validation than using either shorter or longer chain alkynes.

Lepidoptera Pheromone Precursor Synthesis via Palladium‑Catalyzed Cross‑Coupling

Chemical ecology and agrochemical research groups synthesizing Lepidoptera pheromone precursors should procure 1‑undecyne specifically for the palladium‑catalyzed cross‑coupling reaction with ethyl (4E)‑5‑chloropent‑4‑enoate. This validated transformation proceeds in 91% yield using 1‑undecyne as the alkyne coupling partner in the presence of CuI . Substitution with 1‑decyne or 1‑dodecyne is not documented in the literature for this specific reaction and would require independent optimization of catalyst loading, temperature, and reaction time.

Medicinal Chemistry Synthesis of Antimalarial and Antitrypanosomal Lead Compounds

Medicinal chemistry laboratories pursuing antimalarial or antitrypanosomal drug discovery programs should source 1‑undecyne for the synthesis of acetylenic compound libraries. The primary literature by Wube et al. (Molecules, 2014) specifically utilizes 1‑undecyne as a reagent in the preparation of antiparasitic agents [1]. Using a different terminal alkyne homolog would constitute a deviation from the published synthetic methodology and may produce triazole or alkyne‑containing products with altered LogP, membrane permeability, and biological activity that fall outside the validated structure‑activity relationship.

Fractional Distillation and Physical Separation of Mixed Terminal Alkyne Feedstocks

Chemical manufacturing facilities and custom synthesis laboratories that handle mixtures of terminal alkynes should procure high‑purity 1‑undecyne as a reference standard for distillation cut identification. The boiling point of 196 °C [2] establishes a clear fractionation window between 1‑decyne (~174–178 °C) and 1‑dodecyne (~210–215 °C). Having an authenticated sample of 1‑undecyne enables accurate calibration of distillation equipment and confirmation of cut purity, preventing cross‑contamination between C10, C11, and C12 fractions that can compromise downstream reaction specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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